molecular formula C3H5NS2 B147746 1,3-Dithiolan-2-imine CAS No. 4472-81-5

1,3-Dithiolan-2-imine

Cat. No.: B147746
CAS No.: 4472-81-5
M. Wt: 119.21 g/mol
InChI Key: MQCJIZHQXNUAQQ-UHFFFAOYSA-N
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Description

1,3-Dithiolan-2-imine is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure with two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dithiolan-2-imine can be synthesized through several methods. One common approach involves the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines . Another method includes the reaction of thiirane with methyl isothiocyanate in the presence of a tertiary amine such as triethylamine .

Industrial Production Methods: Industrial production of this compound typically involves the use of readily available substrates like D-mannitol. The Ritter reaction with adamantan-1-ol and subsequent cyclization steps are employed to produce derivatives of this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dithiolan-2-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄

    Substitution: RLi, RMgX

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 1,3-Dithiolan-2-imine involves its interaction with molecular targets such as enzymes. The presence of sulfur atoms in the compound slows down reactions of monosaccharides, allowing it to act as an inhibitor of enzymes like glycosylases . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity.

Properties

IUPAC Name

1,3-dithiolan-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NS2/c4-3-5-1-2-6-3/h4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJIZHQXNUAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=N)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10963273
Record name 1,3-Dithiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4472-81-5
Record name 1,3-Dithiolan-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10963273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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